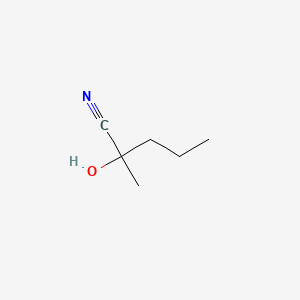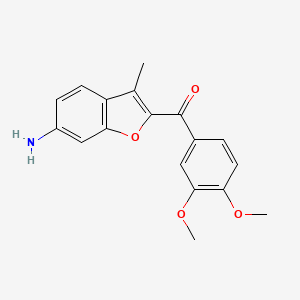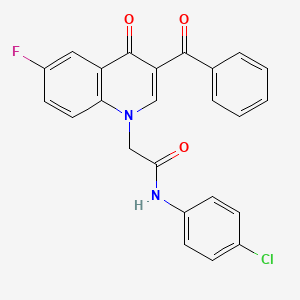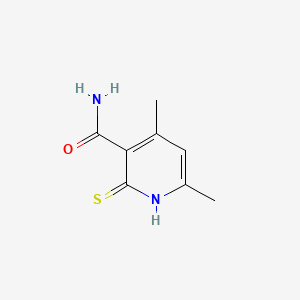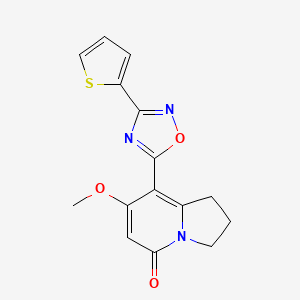
Ethyl 4-(phenylsulfonyl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(phenylsulfonyl)butanoate: is an organic compound with the molecular formula C₁₂H₁₆O₄S. It is an ester derivative, characterized by the presence of a phenylsulfonyl group attached to a butanoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Aplicaciones Científicas De Investigación
Chemistry: Ethyl 4-(phenylsulfonyl)butanoate is used as an intermediate in the synthesis of various organic compounds
Biology and Medicine: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. The phenylsulfonyl group is known to enhance the biological activity of certain compounds, making this compound a valuable intermediate in drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mecanismo De Acción
Mode of Action
As an ester, Ethyl 4-(phenylsulfonyl)butanoate could potentially undergo hydrolysis, breaking down into an alcohol and a carboxylic acid or their derivatives . The phenylsulfonyl group might also participate in certain reactions, but the specifics would depend on the exact biochemical context.
Biochemical Pathways
Without specific information on the compound, it’s difficult to say exactly which biochemical pathways this compound might affect. Esters are widely involved in biological systems, including in lipid metabolism and as part of the structures of complex lipids .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would depend on many factors, including its size, polarity, and the presence of functional groups. As an ester, it might be subject to enzymatic hydrolysis, potentially affecting its bioavailability .
Action Environment
Environmental factors such as pH, temperature, and the presence of specific enzymes could influence the stability and activity of this compound. For example, esters are often hydrolyzed in the presence of acids, bases, or certain enzymes .
Análisis Bioquímico
Biochemical Properties
They can undergo hydrolysis, alcoholysis, and aminolysis to form different esters and amides
Cellular Effects
For instance, some esters are known to have an impact on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of Ethyl 4-(phenylsulfonyl)butanoate on various types of cells and cellular processes are subjects for future investigation.
Molecular Mechanism
As an ester, it could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular mechanisms of this compound require further study.
Metabolic Pathways
Esters are known to be involved in various metabolic pathways
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(phenylsulfonyl)butanoate typically involves the esterification of 4-(phenylsulfonyl)butanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
4-(phenylsulfonyl)butanoic acid+ethanolacid catalystEthyl 4-(phenylsulfonyl)butanoate+water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can facilitate the esterification process, allowing for easier separation and purification of the product.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 4-(phenylsulfonyl)butanoate undergoes various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of esters.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of 4-(phenylsulfonyl)butanol.
Substitution: Formation of substituted butanoate derivatives.
Comparación Con Compuestos Similares
Ethyl 4-(phenylsulfanyl)butanoate: Similar in structure but contains a phenylsulfanyl group instead of a phenylsulfonyl group.
Ethyl 4-(phenylsulfonyl)pentanoate: Similar but with an additional carbon in the butanoate chain.
Methyl 4-(phenylsulfonyl)butanoate: Similar but with a methyl ester group instead of an ethyl ester group.
Uniqueness: this compound is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and stability, making it a valuable intermediate in various chemical syntheses.
Propiedades
IUPAC Name |
ethyl 4-(benzenesulfonyl)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4S/c1-2-16-12(13)9-6-10-17(14,15)11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZNHLMNKWAUIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCS(=O)(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5,6-dimethylpyrimidine](/img/structure/B2602519.png)
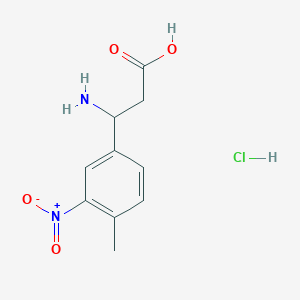
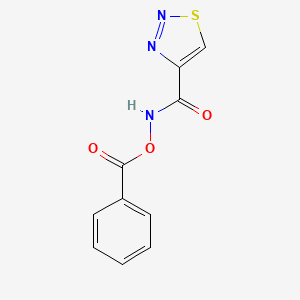

![N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-4-fluorobenzenecarboxamide](/img/structure/B2602528.png)
![4-[(4-Isopropylbenzyl)amino]phenol](/img/structure/B2602529.png)

![3-cyclopentyl-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2602535.png)
